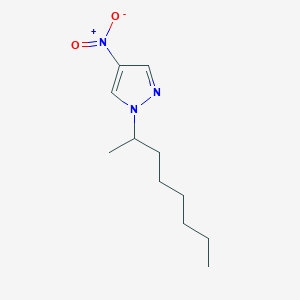
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, commonly referred to as NMP, is an important chemical compound that has a wide range of applications in scientific research and laboratory experiments. NMP is a derivative of naphthalene and is a colorless, odorless, crystalline solid. It is soluble in polar solvents such as water, alcohols, and ethers and is insoluble in non-polar solvents. NMP has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and biochemistry.
Wissenschaftliche Forschungsanwendungen
NMP has a wide range of applications in scientific research. It has been used in drug synthesis, enzyme inhibition, and biochemistry. In drug synthesis, NMP has been used to synthesize a variety of drugs, including anti-cancer drugs, antibiotics, and antiviral agents. In enzyme inhibition, NMP has been used to inhibit the activity of enzymes involved in metabolic pathways. In biochemistry, NMP has been used to study the structure and function of proteins.
Wirkmechanismus
Target of Action
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, also known as 2-(6-methoxynaphthalen-2-yl)propanamide, primarily targets the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
The compound interacts with the FABI enzyme, inhibiting its function . This interaction disrupts the bacterial fatty acid biosynthesis, which is crucial for bacterial survival and replication
Biochemical Pathways
The inhibition of the FABI enzyme disrupts the fatty acid biosynthesis pathway in bacteria . Fatty acids are essential components of the bacterial cell membrane and are involved in various cellular functions. Therefore, the disruption of this pathway can lead to the death of the bacteria .
Result of Action
The compound has shown potent antibacterial activity against various bacterial strains . For instance, it has demonstrated significant antibacterial activity against Bacillus subtilis and Streptococcus pneumonia . Some derivatives of the compound have even exhibited more potent antibacterial activity than reference drugs like Gentamicin and Ampicillin .
Vorteile Und Einschränkungen Für Laborexperimente
NMP has a number of advantages for lab experiments. It is easy to synthesize and cost-effective, making it a popular choice for research laboratories. It is also relatively non-toxic and can be easily stored and handled. However, it is important to note that NMP is not suitable for use in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
The future of NMP is promising. It has potential applications in drug synthesis, enzyme inhibition, and biochemistry. It could also be used to study the structure and function of proteins. Additionally, it could be used to develop new drugs or to modify existing drugs. Finally, NMP could be used to study the structure and function of enzymes involved in metabolic pathways.
Synthesemethoden
NMP is synthesized through a two-step process. The first step involves the reaction of naphthalene with anhydrous hydrazine to form anhydrous hydrazone. This hydrazone is then reacted with anhydrous ammonia to form NMP. This synthesis method is simple and cost-effective, making it a popular choice for research laboratories.
Eigenschaften
IUPAC Name |
N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(14(16)15-17)10-3-4-12-8-13(18-2)6-5-11(12)7-10/h3-9,17H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRNJWKSQLYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)


![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)